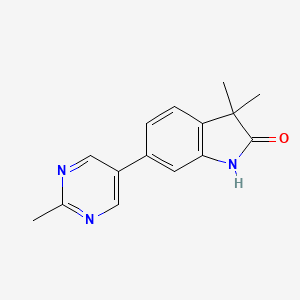
3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,3-dimethylindolin-2-one with 2-methylpyrimidine-5-carbaldehyde under specific conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or pyrimidine rings .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of indole derivatives with biological targets.
Medicine: Research has explored its potential as a therapeutic agent due to its structural similarity to other bioactive indole derivatives.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one involves its interaction with specific molecular targets. The indole nucleus is known to bind with high affinity to various receptors and enzymes, influencing biological pathways. The pyrimidine moiety may further enhance its binding properties and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one: This compound shares the indole nucleus but has different substituents, leading to distinct chemical and biological properties.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also contain heterocyclic systems and have been studied for their biological activities.
Uniqueness
3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one is unique due to its specific combination of the indole and pyrimidine moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C15H15N3O |
|---|---|
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
3,3-dimethyl-6-(2-methylpyrimidin-5-yl)-1H-indol-2-one |
InChI |
InChI=1S/C15H15N3O/c1-9-16-7-11(8-17-9)10-4-5-12-13(6-10)18-14(19)15(12,2)3/h4-8H,1-3H3,(H,18,19) |
InChI-Schlüssel |
KXXGECIQRKBEOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)C(C(=O)N3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


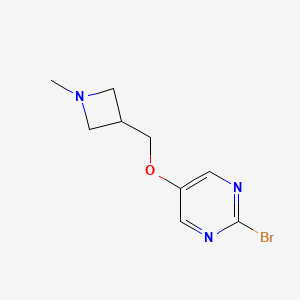
![(E)-3-[4-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide](/img/structure/B15228223.png)

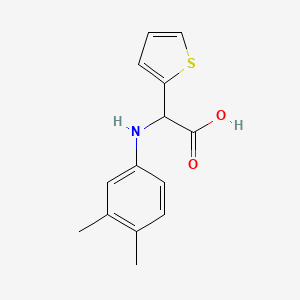
![1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228233.png)
![1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B15228238.png)
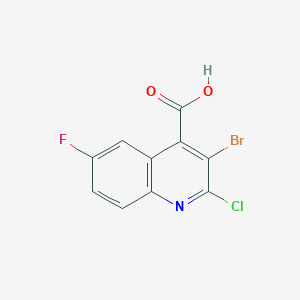
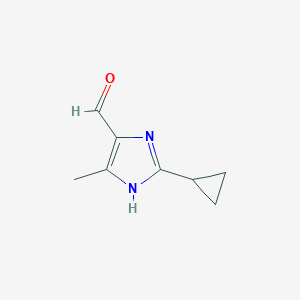


![1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228285.png)
![6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15228290.png)
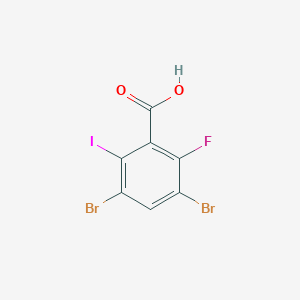
![3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15228301.png)
